molecular formula C22H15N5O2 B2716628 2-(2-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1207049-79-3

2-(2-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2716628
CAS No.: 1207049-79-3
M. Wt: 381.395
InChI Key: NWLXVADJKOSZCE-UHFFFAOYSA-N
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Description

This compound features a phthalazin-1-one core substituted with a 2-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a pyridin-3-yl group.

Properties

IUPAC Name

2-(2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c1-14-7-2-5-11-18(14)27-22(28)17-10-4-3-9-16(17)19(25-27)21-24-20(26-29-21)15-8-6-12-23-13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLXVADJKOSZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phthalazinone Core: Starting from phthalic anhydride, the phthalazinone core can be synthesized through cyclization reactions.

    Substitution with Methylphenyl Group:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling with Pyridinyl Group: The final step involves coupling the oxadiazole ring with a pyridinyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridinyl ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the phthalazinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its derivatives have been studied for their potential anti-tumor and anti-inflammatory activities. For instance:

  • Anti-cancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : Certain analogs of this compound exhibit antibacterial and antifungal activities. These properties are attributed to the ability of the oxadiazole moiety to disrupt microbial cell membranes .

Neuroscience

Recent studies have explored the neuroprotective effects of this compound. It has been implicated in the modulation of neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Material Science

In addition to its biological applications, this compound is being investigated for use in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown improvements in device performance due to enhanced charge transport characteristics .

Case Studies

StudyApplicationFindings
Study AAnti-cancerDemonstrated IC50 values < 10 µM against MCF-7 breast cancer cells .
Study BAntimicrobialShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study CNeuroprotectionReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
Study DOrganic ElectronicsImproved efficiency in OLED devices when used as an electron transport layer .

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication.

Comparison with Similar Compounds

Core Structural Variations

The phthalazinone core distinguishes this compound from analogs with alternative heterocyclic systems. For example:

  • Benzoimidazol-2-one derivatives (e.g., compounds 46–51 in ) replace the phthalazinone with a benzoimidazolone core.
  • Imidazolidine-2,4-dione derivatives () introduce a saturated five-membered ring, increasing conformational flexibility compared to the rigid phthalazinone system .

Substituent Effects on the Oxadiazole Ring

The pyridin-3-yl group on the oxadiazole ring is a key differentiating feature. Comparisons include:

  • Trifluoromethyl-substituted analogs (e.g., compounds 47–51, ): The CF₃ group increases lipophilicity and resistance to oxidative metabolism, whereas the pyridinyl group may facilitate hydrogen bonding with biological targets .

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Compound Core Structure Oxadiazole Substituent Molecular Weight (g/mol) H-Bond Acceptors LogP* (Predicted)
Target Compound Phthalazinone Pyridin-3-yl ~395 (estimated) 6 ~2.8
CAS 1207014-04-7 () Phthalazinone 4-Methoxyphenyl 396.4 6 ~3.2
Compound 46 () Benzoimidazolone 4-Chlorophenethyl 366.8 5 ~3.5
Compound 47 () Benzoimidazolone Biphenyl-CF₃ 503.4 6 ~4.9

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Metabolic Stability : The pyridinyl group may improve metabolic stability compared to methoxy-substituted analogs (), as aromatic nitrogen atoms resist CYP450-mediated oxidation .
  • Solubility Challenges: The phthalazinone core’s planar structure may reduce aqueous solubility relative to benzoimidazolone derivatives (), necessitating formulation optimization .

Biological Activity

The compound 2-(2-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has drawn attention for its potential biological activities. This compound incorporates a dihydrophthalazine core and a 1,2,4-oxadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H18N4O2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2

This formula indicates the presence of multiple functional groups that contribute to its biological activity.

Anticancer Properties

Research has shown that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer activities. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that derivatives with the oxadiazole group showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme crucial for DNA synthesis .

CompoundCancer Cell LineIC50 (µM)
A1HCT1160.47
A2MCF70.75
A3HUH71.4

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Studies on related oxadiazole derivatives have reported enhanced activity against Gram-positive bacteria compared to Gram-negative strains. For example, compounds derived from similar structures have shown effective inhibition against Bacillus cereus and Bacillus thuringiensis .

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. The oxadiazole moiety has been linked to inhibition of key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in cancer progression and inflammation .

Target Enzymes

  • Carbonic Anhydrase (CA) : Inhibition leads to altered pH regulation in tumor microenvironments.
  • Histone Deacetylases (HDAC) : Modulating gene expression related to cancer cell proliferation.

Case Studies

Several studies have reported on the efficacy of oxadiazole-containing compounds:

  • In vitro Studies : A study evaluated the cytotoxicity of various oxadiazole derivatives against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The results indicated significant cytotoxic effects with some compounds achieving IC50 values lower than conventional chemotherapeutics .
  • In vivo Studies : Animal models have also been used to assess the anticancer potential of similar compounds, demonstrating tumor suppression in xenograft models when treated with oxadiazole derivatives .

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